molecular formula C8H8FN3 B1448404 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile CAS No. 1357626-46-0

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile

Cat. No. B1448404
M. Wt: 165.17 g/mol
InChI Key: KLHABESZGJMLSP-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile, also known as FMHBN, is a compound with the molecular formula C8H8FN3 and a molecular weight of 165.17 . It is a potent and selective inhibitor of monoamine oxidase B (MAO-B).


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile can be represented by the canonical SMILES string: CN(C1=CC(=C(C=C1)C#N)F)N . The InChI string representation is: InChI=1S/C8H8FN3/c1-12(11)7-3-2-6(5-10)8(9)4-7/h2-4H,11H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a number of computed properties, including a topological polar surface area of 53Ų, a covalently-bonded unit count of 1, and a rotatable bond count of 1 . It also has a hydrogen bond acceptor count of 4 and a hydrogen bond donor count of 1 . The XLogP3 of the compound is 1.1 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile is a compound that might not have direct references in available literature, but its structural components and functionalities suggest its potential in medicinal chemistry and synthetic applications. Compounds with similar structural motifs have been explored for their applications in the synthesis of pharmaceuticals and materials science. For instance, the use of fluorinated intermediates in the synthesis of anti-inflammatory and analgesic materials highlights the importance of fluorine in drug development due to its ability to modulate biological activity and metabolic stability (Qiu, Gu, Zhang, & Xu, 2009). Fluorine's unique electronic properties make it a valuable substituent in the design of bioactive molecules, potentially impacting the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

Fluorinated Compounds in Imaging Agents

The role of fluorinated compounds in the development of imaging agents, particularly for positron emission tomography (PET), is well-established. Fluorine-18 labeled radioligands, such as those used in amyloid imaging for Alzheimer's disease diagnosis, demonstrate the critical role of fluorinated molecules in non-invasive diagnostic techniques. These compounds allow for the early detection and monitoring of diseases, providing insights into pathophysiological mechanisms at the molecular level (Nordberg, 2007; Nordberg, 2007).

Fluoropolymers and Material Science

In material science, fluoropolymers exhibit remarkable properties such as thermal, chemical, and photochemical stability. These materials, including polytetrafluoroethylene (PTFE), are used in a wide range of applications from coatings to textiles, showcasing the versatility of fluorinated compounds. The unique properties of fluoropolymers, derived from their fluorinated backbones, highlight the potential of exploring 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile and related compounds in the development of new materials with specialized applications (Hird, 2007).

properties

IUPAC Name

4-[amino(methyl)amino]-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12(11)7-3-2-6(5-10)8(9)4-7/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHABESZGJMLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)C#N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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